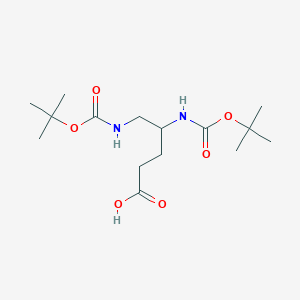

4,5-Bis(Boc-amino)-pentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,5-Bis(Boc-amino)-pentanoic acid is a chemical compound characterized by the presence of two Boc-protected amino groups on a pentanoic acid backbone. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to prevent unwanted reactions at the amino sites during chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(Boc-amino)-pentanoic acid typically involves the stepwise protection of amino groups on pentanoic acid. The process begins with the reaction of pentanoic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (Et₃N) to form the mono-Boc-protected intermediate. Subsequent reaction with additional Boc₂O and Et₃N leads to the formation of the bis-Boc-protected compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 4,5-Bis(Boc-amino)-pentanoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.

Reduction: The Boc-protected amino groups can be reduced to form the corresponding amines.

Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) in the presence of a base.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.

Substitution: Various acyl chlorides or anhydrides in the presence of a base.

Major Products Formed:

Esters and Amides: Resulting from the reaction of the carboxylic acid group with alcohols or amines.

Amines: Resulting from the reduction of the Boc-protected amino groups.

Scientific Research Applications

4,5-Bis(Boc-amino)-pentanoic acid is widely used in scientific research due to its versatility as a protecting group. Its applications include:

Peptide Synthesis: Used as a temporary protecting group for amino acids during peptide chain assembly.

Organic Synthesis: Employed in the synthesis of complex organic molecules where selective protection and deprotection of amino groups are required.

Medicinal Chemistry: Utilized in the development of pharmaceuticals where precise control over functional groups is necessary.

Mechanism of Action

The mechanism by which 4,5-Bis(Boc-amino)-pentanoic acid exerts its effects involves the selective protection of amino groups. The Boc group prevents unwanted reactions at the amino sites, allowing for controlled chemical transformations. The deprotection of the Boc group can be achieved under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Molecular Targets and Pathways: The compound does not have specific molecular targets or pathways as it is primarily used as a protecting group in synthetic chemistry.

Comparison with Similar Compounds

Boc-lysine

Boc-arginine

Boc-glycine

Boc-alanine

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

4,5-Bis(Boc-amino)-pentanoic acid (CAS No. 173598-48-6) is a compound characterized by two tert-butyloxycarbonyl (Boc) protected amino groups. It plays a significant role in organic synthesis, particularly in peptide synthesis and other applications requiring selective protection of amino groups. This article delves into its biological activity, synthesis methods, and research findings related to its applications in various fields.

- Molecular Formula : C₁₅H₂₈N₂O₆

- Molecular Weight : 332.39 g/mol

- CAS Number : 173598-48-6

Synthesis Methods

The synthesis of this compound typically involves:

- Protection of Amino Groups : Using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).

- Reaction Conditions : The reaction can be conducted under aqueous or anhydrous conditions.

- Deprotection : The Boc groups can be selectively removed under acidic conditions, enabling further reactions.

Biological Activity

This compound exhibits various biological activities primarily due to its structural features that allow it to interact with biological systems effectively.

The mechanism of action involves:

- Interaction with Enzymes : The amino groups can interact with enzymes and receptors, influencing various biochemical pathways.

- Peptide Synthesis : Its role as a building block in peptide synthesis allows for the study of protein interactions and functions.

Applications in Research

The compound has been employed in several research domains:

Chemistry

- Peptide Synthesis : Used as a key building block in synthesizing peptides with specific sequences and functionalities.

- Organic Synthesis : Acts as a versatile intermediate for creating complex organic molecules.

Biology

- Protein Structure Studies : Facilitates the investigation of protein folding and stability through the incorporation of modified amino acids.

- Drug Development : Its derivatives are explored for potential therapeutic applications due to their ability to mimic natural substrates.

Medicine

- Pharmaceutical Development : Investigated for its potential use in drug formulations due to its stability and reactivity profiles.

Case Studies

Recent studies have highlighted the significance of this compound in various experimental setups:

-

Peptide-Based Drug Design

- A study demonstrated that peptides synthesized using Boc-protected amino acids exhibited enhanced stability and bioactivity compared to their unprotected counterparts. This was crucial for developing drugs targeting specific receptors effectively.

-

Enzyme Interaction Studies

- Research involving enzyme-substrate interactions revealed that peptides containing this compound showed altered binding affinities, indicating its potential role in modulating enzyme activity.

Comparative Analysis with Similar Compounds

| Compound Name | Protecting Group | Applications |

|---|---|---|

| 4,5-Bis(Fmoc-amino)-pentanoic acid | Fmoc | Peptide synthesis |

| 4,5-Bis(Cbz-amino)-pentanoic acid | Cbz | Organic synthesis |

| 4-Aminopentanoic acid | None | Basic amino acid studies |

Properties

IUPAC Name |

4,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O6/c1-14(2,3)22-12(20)16-9-10(7-8-11(18)19)17-13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,16,20)(H,17,21)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVVNDZHUBXGHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CCC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.